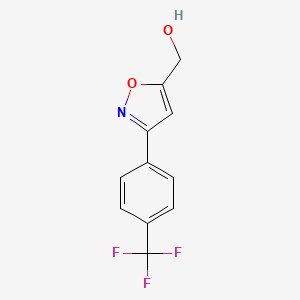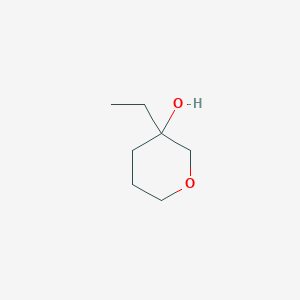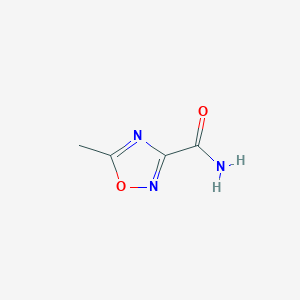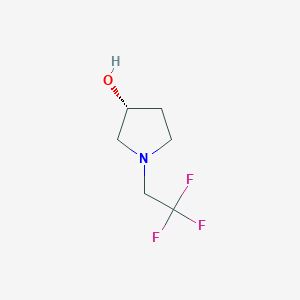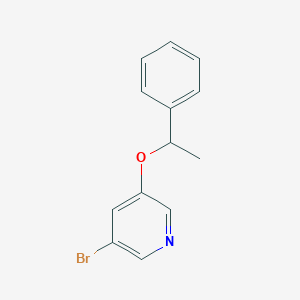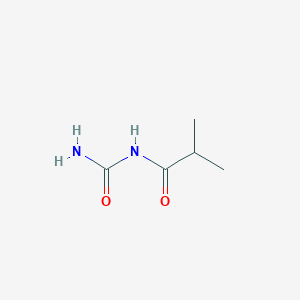
Isobutyrylurea
Overview
Description
Isobutyrylurea is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Isobutyrylurea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isobutyrylurea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dental Applications : Isobutyl cyanoacrylate has been evaluated for its effectiveness as a pulp-capping agent in human teeth. It was found to maintain the viability of human pulp tissue, produce immediate hemostasis in bleeding pulp exposures, and promote healing with minimal inflammatory response (Berkman, Cucolo, Levin, & Brunelle, 1971).
Medical Use in Embolization : Isobutyl-2-cyanoacrylate has been used in embolization procedures, such as for renal cell carcinomas. It is known to polymerize quickly in contact with blood, creating a lasting and efficient embolization without significant complications (Giuliani, Carmignani, Belgrano, & Puppo, 1977).
Veterinary Ophthalmology : In veterinary medicine, isobutyl cyanoacrylate tissue adhesive has been used for treating refractory superficial corneal ulcers in animals. It offers a simple, safe, and noninvasive treatment option (Bromberg, 2002).
Skin Adhesive : Isobutyl cyanoacrylate has been used as a skin adhesive, demonstrating bactericidal properties and the ability to bind moist living tissues. It has shown potential in clinical settings for sealing wounds and reinforcing suture anastomoses (Hale, 1970).
Microvascular System Response : Studies on the microvascular system of dental pulp have shown that isobutyl-2-cyanoacrylate is well tolerated and does not induce an acute inflammatory response, supporting its therapeutic use as a pulp-capping agent (McClugage, Holmstedt, Stephens, Sibley, & Malloy, 1974).
Antibacterial Properties : Isobutyl cyanoacrylate has exhibited varying degrees of growth inhibition on different types of bacteria, including Staphylococcus aureus and Streptococcus, suggesting its potential antibacterial properties (Jandinski & Sonis, 1971).
Neurosurgical Applications : It has been used in neurosurgery for the repair of cerebrospinal fluid fistulas, demonstrating safety and effectiveness in sealing these fistulas (Vanderark, Pitkethly, Ducker, & Kempe, 1970).
Ink Jet Printing in Textile : Research has been conducted on the synthesis of polyurethane acrylate oligomers, derived from isobutyl cyanoacrylate, as UV-curable binders for ink jet printing and pigment dyeing in textiles. These binders showed low viscosity and good color fastness properties (El-Molla, 2007).
properties
IUPAC Name |
N-carbamoyl-2-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-3(2)4(8)7-5(6)9/h3H,1-2H3,(H3,6,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJVXAGXBJYPJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878752 | |
| Record name | 2-METHYLPROPANOYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyrylurea | |
CAS RN |
23549-54-4 | |
| Record name | 2-METHYLPROPANOYLUREA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10878752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



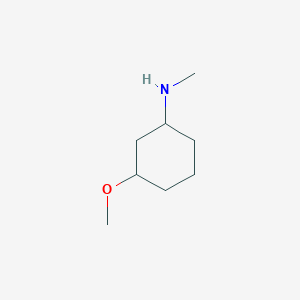
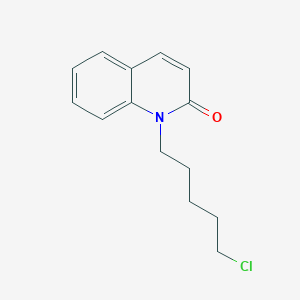
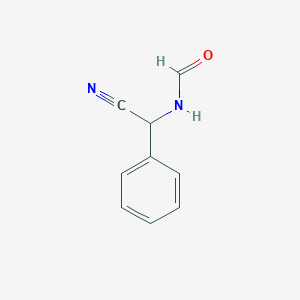
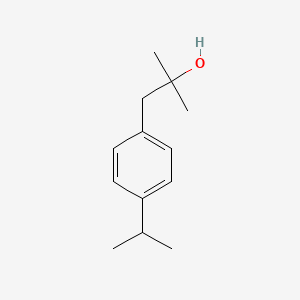
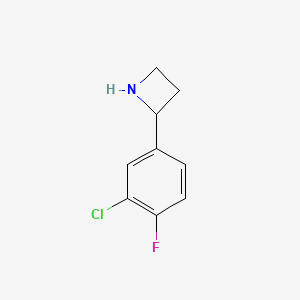
amino}cyclohexane-1-carboxylic acid](/img/structure/B7894248.png)
![(2R)-3-(2,3-Difluorophenyl)-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B7894256.png)
![[3-(2,4-Difluorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7894269.png)
![[3-(5-Bromo-2-fluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B7894276.png)
